
4-Pentynyl azide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 4-Pentynyl azide involves the use of an amine, an aldehyde or ketone, an isocyanide, and a carboxylic acid . The modified ODN (with a pentynyl linker) is spotted on azide-functionalized slides in the presence of sodium ascorbate, CuSO4, and glycerol .
Molecular Structure Analysis
The molecular structure of 4-Pentynyl azide can be identified using common analytical methods such as NMR spectroscopy, Mass spectrometry, and IR spectroscopy. The stability of an organic azide is dependent upon its chemical structure .
Chemical Reactions Analysis
4-Pentynyl azide is involved in the copper (I)-catalyzed azide-alkyne cycloaddition (CuAAC), a frequently applied method of “click” chemistry . This reaction represents a substantial improvement to the noncatalyzed but temperature-driven 1,3-diploar Huisgen cycloaddition between the same two moieties .
Wissenschaftliche Forschungsanwendungen
Synthesis and Electropolymerization
5-azidopent-1-yne is used in the synthesis of N-alkynylated dithieno [3,2- b :2′,3′- d ]pyrrole (DTP) monomer. This monomer can be electropolymerized to form polymeric films . The synthesized N-alkynylated DTP monomer is soluble in a number of organic solvents and reacts with organic azides via “click” reactions in mild conditions, achieving high yields .
Functionalization via Click Chemistry
The compound is used in functionalization via click chemistry of N-alkynylated dithieno [3,2- b :2′,3′- d ]pyrrole . The “click” reactions are used to modify the N-alkynylated DTP monomer and its derivative .
Synthesis of 5’-Azido-5’-deoxyribonucleosides
5-azidopent-1-yne is used in the synthesis of 5’-azidoribonucleosides for adenosine, cytidine, guanosine, and uridine . These compounds are used as precursors in a variety of purposive syntheses .
Anti-Cancer Activity
4-Pentynyl azide has been shown to exhibit potent anti-cancer activity. It induces apoptosis in cancer cells by selectively targeting two proteins, Polo-like kinase 1 (PLK1) and Aurora kinase A (AURKA).
Anti-Fungal Activity
Use in Click Chemistry
4-Pentynyl azide is a remarkable compound with versatile properties, including anti-tumor and anti-fungal activity, and a potent reagent in click chemistry. Its potential research applicability in drug discovery, bioconjugation and material science holds promise for its significance in various industries and sciences.
Synthesis of Porphyrinoids
Azides and porphyrinoids can give rise to new derivatives with significant biological properties and as new materials’ components . A wide range of products (e.g., microporous organic networks, rotaxane and dendritic motifs, dendrimers as liquid crystals, as blood substitutes for transfusions and many others) can now be available and used for several medicinal and industrial purposes .
Use in Supramolecular Assembly
Azides and porphyrinoids are used in the synthesis of supramolecular assemblies . These assemblies have potential applications in catalysis and photodynamic therapy .
Wirkmechanismus
Target of Action
5-Azidopent-1-yne, also known as 4-Pentynyl azide, is a compound that primarily targets enzymes involved in various biochemical reactions. The azide group (-N3) in the compound is highly reactive and can interact with a variety of biological targets, including proteins and nucleic acids .
Mode of Action
The mode of action of 5-Azidopent-1-yne involves its interaction with its targets through a process known as “click chemistry”. This term refers to a group of reactions that are fast, simple, and generate a product with high yield . The azide group in 5-Azidopent-1-yne can react with alkynes to form a stable triazole ring, a reaction known as the Huisgen 1,3-dipolar cycloaddition . This reaction is often catalyzed by copper (Cu), resulting in a regioselective synthesis of 1,4-disubstituted 1,2,3-triazoles .
Biochemical Pathways
It’s known that the compound can participate in various reactions, including nucleophilic substitution reactions . It can also be involved in the synthesis of new bio-conjugated polymers containing various pendant groups attached to the conjugated polymer backbone via “click” reactions with corresponding organic azides .
Pharmacokinetics
Its metabolism likely involves enzymatic reduction of the azide group, while excretion could occur through renal or hepatic pathways .
Result of Action
The result of 5-Azidopent-1-yne’s action depends on the specific biochemical context in which it is used. In the context of “click chemistry”, the compound can facilitate the formation of triazole rings, which are found in many biologically active compounds . In other contexts, the compound’s reactivity with proteins and nucleic acids could potentially alter their function, leading to various cellular effects.
Action Environment
The action, efficacy, and stability of 5-Azidopent-1-yne can be influenced by various environmental factors. For example, the presence of copper ions can catalyze its reaction with alkynes Additionally, the compound’s reactivity may be affected by factors such as pH, temperature, and the presence of other reactive species
Safety and Hazards
Azides, including 4-Pentynyl azide, are highly reactive and versatile chemicals that can be potentially explosive and shock sensitive under certain conditions . They require precaution during preparation, storage, handling, and disposal . Mixtures of inorganic azides and chlorinated solvents should be avoided .
Zukünftige Richtungen
Future research directions on 4-Pentynyl azide should focus on synthesizing new derivatives with improved solubility and reduced toxicity. Other future directions could include exploring its potential applications in nanotechnology and the development of biosensors. The Phe-Phe motif, which 4-Pentynyl azide is a part of, has found a range of applications in nanomedicine, from drug delivery and biomaterials to new therapeutic paradigms .
Eigenschaften
IUPAC Name |
5-azidopent-1-yne |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-2-3-4-5-7-8-6/h1H,3-5H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFWJNKALVVZULO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CCCCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
109.13 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-((4-(4-(2-fluorophenyl)piperazine-1-carbonyl)cyclohexyl)methyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2957917.png)
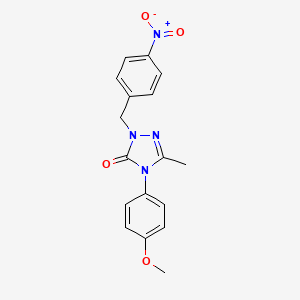
![N-(2,6-diethylphenyl)-2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B2957922.png)
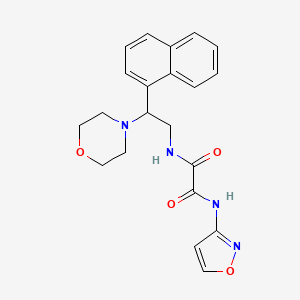
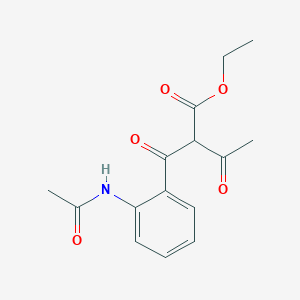
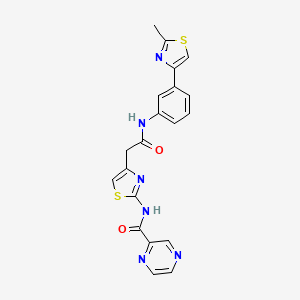
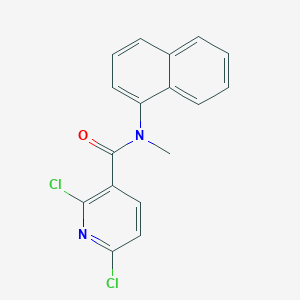
![3-(phenylthio)-N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)propanamide](/img/structure/B2957929.png)
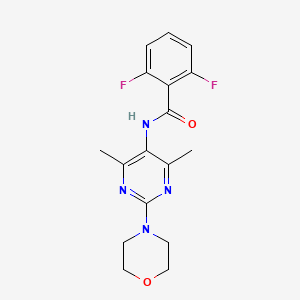
![2-[(3-Bromophenyl)methylene]-6-hydroxy-4-methylbenzo[b]furan-3-one](/img/structure/B2957931.png)
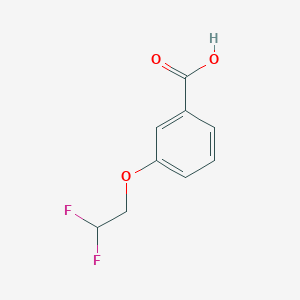
![1-[(3-Methoxypropyl)amino]anthra-9,10-quinone](/img/structure/B2957933.png)
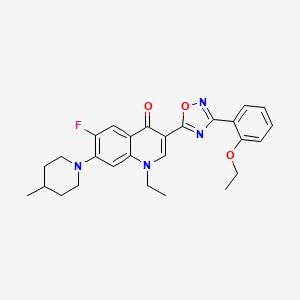
![3,4-dimethyl-N-[1-(2-thienylcarbonyl)-1,2,3,4-tetrahydroquinolin-6-yl]benzenesulfonamide](/img/structure/B2957937.png)